Cas no 2408429-06-9 (2,6-Diphenyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine)

2,6-Diphenyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine is a boronic ester-functionalized pyridine derivative, primarily utilized as a key intermediate in organic synthesis and cross-coupling reactions. Its structure incorporates a stable dioxaborolane group, enhancing its reactivity in Suzuki-Miyaura couplings, a widely employed method for forming carbon-carbon bonds. The compound's aromatic pyridine core and phenyl substituents contribute to its rigidity and electronic properties, making it suitable for applications in materials science, particularly in the development of optoelectronic materials and coordination chemistry. The tetramethyl dioxaborolane moiety ensures improved stability and handling under ambient conditions, facilitating its use in multistep synthetic routes. This compound is valued for its versatility in constructing complex molecular architectures.
2,6-Diphenyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine structure
2408429-06-9 structure
Product Name:2,6-Diphenyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
CAS No:2408429-06-9
MF:C29H28BNO2
MW:433.35
CID:5071351
PubChem ID:163197924
Update Time:2026-03-01

2,6-Diphenyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 2,​6-​diphenyl-​4-​[3-​(4,​4,​5,​5-​tetramethyl-​1,​3,​2-​dioxaborolan-​2-​yl)​phenyl]​-
    • CS-0180988
    • 2,6-diphenyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
    • E82221
    • 2408429-06-9
    • 2,6-Diphenyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
    • Inchi: 1S/C29H28BNO2/c1-28(2)29(3,4)33-30(32-28)25-17-11-16-23(18-25)24-19-26(21-12-7-5-8-13-21)31-27(20-24)22-14-9-6-10-15-22/h5-20H,1-4H3
    • InChI Key: WGOWPZXAJSQQDQ-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC=C1)C1=NC(C2C=CC=CC=2)=CC(C2C=C(B3OC(C(O3)(C)C)(C)C)C=CC=2)=C1

Computed Properties

  • Exact Mass: 433.2213093g/mol
  • Monoisotopic Mass: 433.2213093g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 4
  • Complexity: 598
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 31.4Ų

2,6-Diphenyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Pricemore >>

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2,6-Diphenyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:2408429-06-9)2,6-二苯基-4-(3-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯基)吡啶
Order Number:LE26870570
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:59
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 2,6-Diphenyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine

Introduction to 2,6-Diphenyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine (CAS No: 2408429-06-9)

2,6-Diphenyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine, identified by its CAS number 2408429-06-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structure, which includes multiple aromatic rings and a boronic acid moiety. The presence of these functional groups makes it a promising candidate for various biochemical applications, particularly in the development of novel therapeutic agents.

The structure of 2,6-Diphenyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine is highly reminiscent of many biologically active molecules that have been explored in recent years. The pyridine core is a common scaffold in drug design due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. Additionally, the phenyl groups contribute to the molecule's stability and solubility characteristics, which are critical factors in drug formulation.

The boronic acid substituent at the 3-position of the phenyl ring is particularly noteworthy. Boronic acids are well-known for their ability to form stable complexes with diols and other nucleophiles. This property has been leveraged in various applications, including the synthesis of conjugates for targeted drug delivery systems and in the development of protease inhibitors. The use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl as a protecting group for the boronic acid moiety enhances its stability under various reaction conditions while maintaining its reactivity when needed.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors that target specific enzymes involved in cancer progression. 2,6-Diphenyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine has shown promise as a lead compound in this area. Preliminary studies indicate that it can interact with enzymes such as tyrosine kinases and cyclin-dependent kinases (CDKs), which are overexpressed in many types of cancer. By inhibiting these enzymes' activity, the compound may help disrupt signaling pathways that promote tumor growth and survival.

The boronic acid functionality also opens up possibilities for further derivatization. For instance, it can be used to create conjugates with antibodies or other biomolecules through click chemistry reactions. This approach has been successfully employed in the development of bispecific antibodies and other targeted therapies. The ability to modify the boronic acid group without affecting the core pharmacophore allows for fine-tuning of the compound's properties to optimize its biological activity.

The synthesis of 2,6-Diphenyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yiI)phenyI)pyridine involves several sophisticated steps that highlight the expertise required in modern organic synthesis. The introduction of the boronic acid group necessitates careful handling to prevent unwanted side reactions. Additionally,the presence of multiple aromatic rings requires precise control over reaction conditions to ensure high yields and purity.

The pharmacological profile of this compound is still under investigation,but early findings suggest that it may have significant therapeutic potential。 Its ability to interact with key enzymes involved in cancer biology makes it an attractive candidate for further development into a novel anticancer agent。 Furthermore,the structural features that contribute to its stability and solubility bode well for its formulation into a viable drug product.

In conclusion,2,6-DiphenyI - 4 - (3 - (4,4,5,5 - tetramethyl - 1,3,2 - dioxaboroIan - 2 - yI)phenyI)pyridine(CAS No:2408429 - 06 - 9) is a structurally complex and biologically intriguing molecule with potential applications in pharmaceutical chemistry。 Its unique combination of functional groups makes it a versatile tool for drug discovery and development。 As research continues to uncover new biological targets and synthetic strategies,this compound is likely to play an increasingly important role in the fight against disease。

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:2408429-06-9)2,6-二苯基-4-(3-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯基)吡啶
LE26870570
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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